1-丙基依托咯酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of Etodolac and its derivatives, including potentially 1-Propyl Etodolac, often involves complex organic synthesis routes. For instance, the synthesis of etodolac involves the reduction of o-nitroethylbenzene, diazotization, and condensation reactions to obtain key intermediates like 7-ethyltryptophol, which is further processed to yield Etodolac (Chen Ying-qi, 2005). Such methodologies could be adapted for the synthesis of 1-Propyl Etodolac by altering the alkyl chain length in the initial substrates or intermediates.

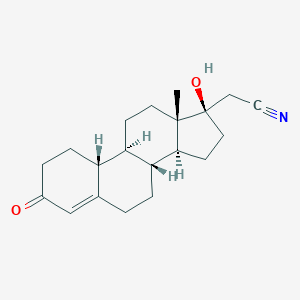

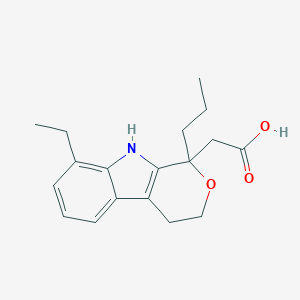

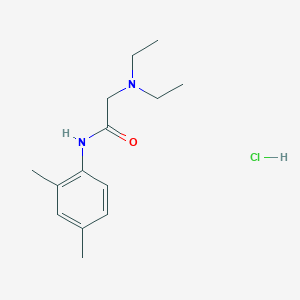

Molecular Structure Analysis

The molecular structure of Etodolac has been extensively studied, with crystallographic analysis revealing the conformation and absolute configuration of its active enantiomer (L. Humber et al., 1986). These analyses are crucial for understanding the bioactive conformation of NSAIDs like Etodolac and, by extension, derivatives such as 1-Propyl Etodolac.

Chemical Reactions and Properties

Research on Etodolac has uncovered various chemical reactions and properties, including its metabolism and the synthesis of its metabolites. These studies help elucidate the chemical behavior and modification possibilities of Etodolac and its derivatives (L. Humber et al., 1988). Understanding the chemical reactions Etodolac undergoes can provide insights into the reactivity and potential modifications of 1-Propyl Etodolac.

Physical Properties Analysis

The physical properties of NSAIDs like Etodolac are critical for their formulation and therapeutic efficacy. Studies on Etodolac derivatives have investigated aspects such as solubility, crystal structure, and polymorphism, which are essential for drug design and development (S. Vyas et al., 2009). These properties likely vary in 1-Propyl Etodolac and influence its pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of Etodolac, including its reactivity, stability, and interaction with biological molecules, are foundational to its NSAID activity. Research into the biomimetic oxidation of Etodolac highlights its chemical versatility and the potential for creating novel derivatives with improved or altered activities (S. Chauhan et al., 2001). Such studies are instrumental in guiding the development of compounds like 1-Propyl Etodolac.

科研应用

镇痛特性和临床应用

1-丙基依托咯酸,主要作为一种非甾体类抗炎药(NSAID),具有显著的镇痛特性。这种药物已被广泛应用于管理与各种疾病相关的疼痛。研究已经强调了其在治疗与牙科拔牙、骨科和泌尿外科手术、会阴切开术、运动损伤、原发性痛经、肌腱炎、滑囊炎、周关节炎、神经根痛和腰痛相关的疼痛方面的有效性。依托咯酸提供镇痛作用的能力使其成为管理炎症性和退行性关节炎以及各种疼痛状态的多功能药物(Bellamy, 1997)。此外,依托咯酸已被证明在总体镇痛效果方面与阿司匹林一样有效,特别是在术后环境中,并且比阿司匹林更易耐受,表明其具有良好的安全性(Lynch & Brogden, 1986)。

在兽医学中的作用

1-丙基依托咯酸也在兽医学中找到了应用,特别是在狗的骨关节炎管理中。一项关注常用医疗治疗方法管理犬骨关节炎的临床试验的系统性回顾突出了依托咯酸在其他药物中的潜力。值得注意的是,关于使用依托咯酸治疗狗的骨关节炎的证据质量和对其使用的舒适程度相当高,表明其在兽医应用中的疗效和安全性(Aragon, Hofmeister, & Budsberg, 2007)。

对映体纯度和手性分析

在制药领域,对映体纯度的控制对于临床、分析和监管目的至关重要。依托咯酸,像许多其他药物一样,作为混合物销售和使用。最近的文献强调了液相色谱法对(±)-依托咯酸的对映体分离的重要性。这些方法有助于理解各种类型的二对映异构衍生物的结构和分子不对称性,这对于手性识别以及可能对更有效和更安全的药物的开发至关重要(Singh, Sethi, & Bhushan, 2019)。

癌症手术围手术期使用

最近的研究探讨了依托咯酸在围手术期环境中的使用,特别是在乳腺和结肠直肠癌手术中。使用依托咯酸阻断环氧合酶-2(COX-2)和前列腺素信号传导已显示出增强恶性肿瘤手术切除的治愈潜力的有希望结果。初步研究结果表明改善了与癌症进展相关的生物标志物,表明依托咯酸在围手术期护理中可能对长期癌症结果产生影响(Fischer & Ben-Eliyahu, 2018)。

Safety And Hazards

Etodolac is toxic if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

性质

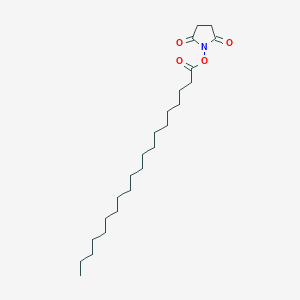

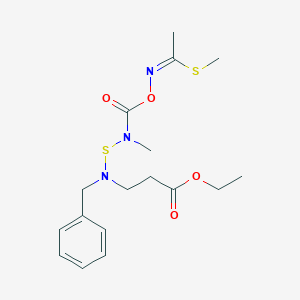

IUPAC Name |

2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXAFPOOSEKDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl Etodolac | |

CAS RN |

57816-83-8 |

Source

|

| Record name | 1-Propyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)